1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine

Description

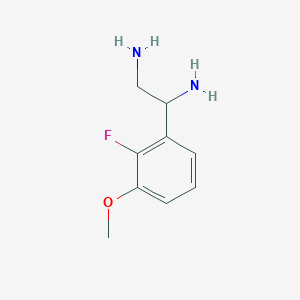

1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is an aromatic diamine featuring a phenyl ring substituted with a fluorine atom at the ortho-position (C2) and a methoxy group at the meta-position (C3).

Properties

Molecular Formula |

C9H13FN2O |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

1-(2-fluoro-3-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(9(8)10)7(12)5-11/h2-4,7H,5,11-12H2,1H3 |

InChI Key |

QOBBVQIQLJJHIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Aromatic Substitution and Fluorination

Electrophilic fluorination is a common approach to introduce the fluorine atom at the ortho position relative to the methoxy group on the phenyl ring. Selectfluor is frequently utilized as an efficient fluorinating agent under mild conditions, providing high regioselectivity and yield. This step is critical to obtaining the 2-fluoro-3-methoxy substitution pattern on the phenyl ring.

- Reaction conditions typically involve polar aprotic solvents to enhance nucleophilicity and fluorination efficiency.

- Temperature control around ambient to moderate heat (20–70 °C) optimizes selectivity.

Formation of the Ethanediamine Side Chain

The ethanediamine moiety is introduced via reductive amination or nucleophilic substitution on an appropriate precursor such as a substituted phenylacetaldehyde or phenylethanone derivative.

- Reductive amination involves reacting the aromatic aldehyde or ketone intermediate with ammonia or primary amines in the presence of reducing agents such as sodium borohydride or borane complexes.

- Borane-tetrahydrofuran complexes (BH3-THF) are often employed to reduce intermediate imines or amides to the diamine.

Multi-Step Synthetic Routes

A representative synthetic sequence may include:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Electrophilic fluorination | Selectfluor, MeCN, 20–30 °C | Introduction of fluorine on aromatic ring |

| 2 | Methoxylation | Methanol or methylating agents | Installation of methoxy group |

| 3 | Formation of phenylacetaldehyde | Oxidation of methyl group or side chain elaboration | Precursor for amination |

| 4 | Reductive amination | Ammonia/primary amine, BH3-THF, THF, 0–60 °C | Formation of ethanediamine side chain |

| 5 | Purification | Silica gel chromatography, preparative HPLC | Isolation of pure 1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine |

Alternative Synthetic Approaches

- Condensation reactions involving substituted pyridin-2-amines and aldehydes under acidic catalysis (e.g., p-toluenesulfonic acid) in methanol have been reported for related imidazo- and pyridine-containing analogs, which could be adapted for this compound’s synthesis.

- Palladium-catalyzed amination reactions using aryl halides and amines in the presence of bases and ligands (e.g., Pd2(dba)3, XantPhos, t-BuONa) at elevated temperatures (90–110 °C) offer another route to install the diamine functionality on a fluorinated aromatic ring.

Detailed Research Findings and Data

Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Electrophilic fluorination | Selectfluor, MeCN | 20–30 | 5–12 h | 70–85 | High regioselectivity, mild conditions |

| Reductive amination | Ammonia, BH3-THF, THF | 0–60 | 12 h | 65–80 | Efficient conversion to diamine |

| Pd-catalyzed amination | Pd2(dba)3, XantPhos, t-BuONa, aryl halide | 90–110 | 12 h | 60–75 | Requires inert atmosphere (N2), sensitive to moisture |

| Acid-catalyzed condensation | Substituted amine and aldehyde, TosOH, MeOH | 70 | 12 h | 70–80 | Useful for constructing heterocyclic intermediates |

Purification Techniques

- Silica gel chromatography is commonly employed to separate the desired product from side products and unreacted starting materials.

- Preparative high-performance liquid chromatography (prep-HPLC) is used for final purification to achieve analytical-grade purity.

- Drying agents such as anhydrous sodium sulfate are used to remove residual water from organic extracts.

Summary Table of Preparation Methods

| Preparation Step | Description | Advantages | Challenges |

|---|---|---|---|

| Electrophilic Fluorination | Introduction of fluorine using Selectfluor | High regioselectivity, mild conditions | Control of over-fluorination |

| Reductive Amination | Formation of ethanediamine via reduction | Efficient, high yield | Sensitive to moisture, requires inert atmosphere |

| Pd-Catalyzed Amination | Coupling of amines with aryl halides | Versatile, applicable to complex substrates | Requires expensive catalysts, strict conditions |

| Acid-Catalyzed Condensation | Formation of intermediates under acidic catalysis | Straightforward, good yields | Limited to compatible substrates |

| Purification | Chromatography and HPLC | High purity products | Time-consuming, requires specialized equipment |

Chemical Reactions Analysis

1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions, using reagents like sodium hydride or organolithium compounds

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Methoxy-Substituted Analogs

describes three methoxy-substituted analogs:

- 1-(4-Methoxyphenyl)-... (4i) : 4-methoxy substitution yielded an 83% synthesis efficiency, likely due to reduced steric hindrance and favorable electronic effects for imine coupling .

- 1-(3-Methoxyphenyl)-... (4j) : 3-methoxy substitution resulted in a lower yield (65%), possibly due to moderate steric interference .

- 1-(2-Methoxyphenyl)-... (4k) : 2-methoxy substitution led to the lowest yield (61%), highlighting steric challenges in the ortho-position .

The target compound’s 2-fluoro and 3-methoxy groups may similarly impact synthesis efficiency. The ortho-fluoro substituent could introduce steric hindrance, while the meta-methoxy group might enhance solubility through electron donation.

Halogen-Substituted Analogs

- 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (): The strongly electron-withdrawing trifluoromethyl group may reduce nucleophilicity compared to the target’s methoxy group, affecting ligand-metal binding or catalytic activity .

Structural and Functional Comparisons

Mono- vs. Di-Substituted Aryl Groups

- In contrast, the mono-substituted target compound may offer greater flexibility in coordination chemistry .

Aliphatic vs. Aromatic Diamines

- DETA, TETA, PEHA (): Aliphatic polyamines with multiple -NH- groups show high corrosion inhibition efficiency due to strong metal surface adsorption. The target’s aromatic structure may reduce corrosion inhibition but enhance stability in oxidative environments .

Biological Activity

1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is an organic compound notable for its potential biological activities and therapeutic applications. Its molecular structure includes a phenyl ring with a fluorine atom and a methoxy group, along with an ethane backbone featuring two amine functional groups. This unique configuration suggests interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Pharmacological Properties

The biological activity of this compound has been evaluated through various bioassays aimed at determining its efficacy and safety profiles. The compound exhibits significant potential in pharmacology due to its structure, which allows for interactions with multiple biological pathways.

The mechanism by which this compound exerts its biological effects includes:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activity, influencing cellular responses.

Comparative Biological Activity

To better understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-methoxyaniline | Fluorinated aniline derivative | Anticancer properties |

| 4-Amino-3-fluorophenol | Amino group on a fluorophenol structure | Antimicrobial activity |

| 3-Methoxyphenethylamine | Phenethylamine derivative with methoxy | Neurotransmitter activity |

| 4-Methylthioaniline | Thioether-substituted aniline | Potential antidepressant |

The presence of both the fluorine and methoxy substitutions in this compound may enhance its specificity towards certain biological targets compared to other compounds.

Synthesis and Evaluation

Research has indicated that the synthesis of this compound can be achieved through several methods, which require optimization for yield and purity. The compound's synthesis is crucial for further biological evaluations.

Study 1: In Vitro Cytotoxicity

In a study examining the cytotoxic effects of various compounds on cancer cell lines, this compound was tested alongside other derivatives. The results indicated moderate cytotoxicity against specific cell lines, suggesting potential as an anticancer agent.

Study 2: Enzyme Inhibition

Another significant study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings showed that modifications to the amine groups could enhance inhibitory potency, indicating a structure-activity relationship (SAR) that could guide future drug development.

Structural Activity Relationship (SAR)

The SAR studies have been pivotal in understanding how variations in the chemical structure influence biological activity. For instance:

- Methylation at the Amine α-carbon : This modification resulted in increased potency against certain bacterial strains.

- Substitution Patterns on the Phenyl Ring : Variations led to different levels of cytotoxicity and enzyme inhibition.

Computational Studies

Computational modeling has been employed to predict how this compound interacts with target proteins. These studies help elucidate binding affinities and potential therapeutic windows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.